Fmoc-D-Glu-ODmab is a derivative of D-glutamic acid, specifically designed for use in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an orthogonally protected side chain with an ortho-dimethoxybenzyl (ODmab) group. It is primarily utilized in solid-phase peptide synthesis (SPPS), facilitating the construction of peptides with specific modifications and functionalities.
Fmoc-D-Glu-ODmab is commercially available from several chemical suppliers, including Sigma-Aldrich and Novabiochem. It is synthesized through established protocols in the field of peptide chemistry, often involving solid-phase methods that allow for efficient coupling and deprotection steps.
Fmoc-D-Glu-ODmab is classified as an amino acid derivative, specifically a modified glutamic acid. It falls under the category of orthogonally protected amino acids, which are essential for synthesizing complex peptides and proteins.
The synthesis of Fmoc-D-Glu-ODmab typically involves several key steps:
The specific method for synthesizing Fmoc-D-Glu-ODmab has been detailed in various studies, emphasizing its utility in creating cyclic and modified peptides .
The typical coupling reaction involves activating the carboxyl group of Fmoc-D-Glu-ODmab with agents like benzotriazole or other coupling reagents to facilitate amide bond formation. The reaction conditions are optimized to ensure high yields and purity of the final product.
Fmoc-D-Glu-ODmab has a complex molecular structure characterized by:
Fmoc-D-Glu-ODmab participates in various chemical reactions typical of amino acids and peptides:
The removal of the ODmab protecting group is particularly noteworthy as it occurs selectively using hydrazine in DMF, allowing for precise control over peptide synthesis .
The mechanism by which Fmoc-D-Glu-ODmab functions in peptide synthesis involves:
This process is critical in generating peptides with specific sequences and modifications that can enhance biological activity or stability .
Relevant data include melting point, boiling point, and spectral data (NMR, IR) which confirm its identity and purity .
Fmoc-D-Glu-ODmab has significant applications in scientific research:
The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group serves as a critical orthogonal protecting group for the γ-carboxyl side chain of glutamic acid in Fmoc-D-Glu-ODmab. Its primary function is to enable selective deprotection during solid-phase peptide synthesis (SPPS) while preserving other acid- or base-labile protecting groups [5] [9]. The Dmab group exhibits exceptional stability under standard Fmoc-SPPS conditions, including repeated exposure to 20% piperidine (for Fmoc removal) and trifluoroacetic acid (TFA) concentrations up to 95% (for tert-butyl cleavage) [4] [5]. This stability permits unhindered backbone assembly before targeted side-chain deprotection.
Dmab removal is achieved via nucleophilic displacement using 2% hydrazine in DMF, typically applied in 3–5-minute cycles until complete deprotection is confirmed by spectrophotometric monitoring at 290 nm. This wavelength corresponds to the absorbance maximum of the liberated hydrazide byproduct (1-(3-methylbutyl)-4,4-dimethyl-3,5-dioxocyclohexylidene)indazole) [4] [9]. The orthogonality of Dmab relative to common protecting groups like tert-butyl, trityl, and Alloc allows synthetic strategies requiring sequential deprotection. For example, peptides containing both Dmab-protected glutamic acid and Alloc-protected lysine require ordered deprotection: Pd(0)-catalyzed Alloc removal precedes hydrazine-mediated Dmab cleavage to avoid allyl group reduction by hydrazine impurities [4].
Table 1: Comparative Analysis of Orthogonal Protecting Groups in Fmoc-SPPS
Protecting Group | Cleavage Reagent | Cleavage Time | Orthogonal To |
---|---|---|---|
Dmab | 2% hydrazine/DMF | 3 × 3 min | Fmoc, t-Bu, Alloc, Mtt |
ivDde | 2–5% hydrazine/DMF | 3 × 5 min | Fmoc, t-Bu |
Mtt | 1% TFA/DCM | 30–120 min | Fmoc, t-Bu, Alloc |
Alloc | Pd(PPh₃)₄/CHCl₃-AcOH-NMM | 2 h | Fmoc, t-Bu, Dmab |
Incorporating Fmoc-D-Glu-ODmab into SPPS workflows necessitates optimization of coupling efficiency, solvent systems, and sequence positioning to mitigate aggregation or side reactions. The steric bulk of the Dmab group (molecular weight 680.79 g/mol) reduces coupling kinetics compared to standard Fmoc-amino acids [1] [10]. Optimal activation employs phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU) with 4–8 equiv of amino acid and a 1:1–2 ratio of activator to N-hydroxybenzotriazole (HOBt) in DMF, achieving >98% coupling yields within 1–2 hours [4] [10]. For sterically demanding sequences, double coupling protocols or elevated temperatures (50°C) are recommended.
A key application of Fmoc-D-Glu-ODmab is in the synthesis of cyclic peptides and side-chain-modified architectures. The D-enantiomer configuration provides metabolic stability while enabling access to non-native peptide conformations [8] [10]. After backbone assembly, hydrazine-mediated Dmab cleavage unveils the γ-carboxyl group for on-resin lactamization or ligation with functionalized probes (e.g., fluorescent tags, biotin). Notably, the D-configuration does not impede hydrazinolysis kinetics, allowing standard deprotection protocols [8]. For C-terminal cyclic peptides, Fmoc-D-Glu(ODmab) is coupled to resins via its α-carboxyl group, positioning the Dmab-protected γ-carboxyl for macrocyclization post-deprotection [6].
Table 2: Handling and Stability Guidelines for Fmoc-D-Glu-ODmab in SPPS
Parameter | Optimal Condition | Effect on Synthesis |
---|---|---|
Solubility | DMF, DCM (≥0.2 M) | Prevents aggregation during coupling |
Storage | –20°C, desiccated | Maintains >95% purity over 12 months |
Coupling Activator | PyBOP/DIPEA or HATU/DIPEA | Minimizes racemization risk |
Sequence Position | Avoid C-terminal placement | Prevents slow Dmab cleavage |
Cost Optimization | Bulk purchase (5g scale) | Reduces cost from $576/5g to ~$500/5g |
The cleavage of the Dmab group follows a concerted nucleophilic addition-elimination mechanism initiated by hydrazine attack at the carbonyl carbon of the dioxocyclohexylidene moiety. This step forms a tetrahedral intermediate that collapses to release the carboxylic acid and the chromogenic indazole derivative (λmax = 290 nm, ε ≈ 15,000 M−1cm−1) [4] [9]. Kinetic studies reveal pseudo-first-order dependence on hydrazine concentration, with complete deprotection typically requiring 3 × 3-minute treatments with 2% v/v hydrazine in DMF at room temperature [5]. The reaction rate is solvent-dependent, with DMF providing optimal solvation, while DMSO or NMP slows kinetics by 15–30% due to reduced nucleophilicity.
Steric and electronic factors significantly influence cleavage efficiency. C-terminal Fmoc-D-Glu(ODmab) residues exhibit slower deprotection (requiring up to 10% hydrazine) due to peptide chain aggregation or hydrogen bonding that shields the Dmab carbonyl [4]. This limitation is circumvented by incorporating Fmoc-D-Glu(ODmab) internally or using backbone amide linker (BAL) resins that enhance solvation. Additionally, hydrazine scavengers like allyl alcohol (0.5% v/v) prevent side reactions with allyl-based protecting groups without impeding Dmab cleavage [4] [6]. Recent advances employ hydroxylamine hydrochloride/imidazole (1.3:1 in NMP) as an alternative deprotection reagent, offering complete orthogonality to Fmoc groups and reduced side-chain modifications [4].
Table 3: Kinetic Parameters for Dmab Cleavage Under Varied Conditions
Condition | Hydrazine Concentration | Time (min) | Deprotection Yield (%) |
---|---|---|---|
Standard (DMF, rt) | 2% | 9 (3 × 3 min) | 98–100 |
Aggregated sequences | 5–10% | 15–30 | 85–95 |
With 0.5% allyl alcohol | 2% | 9 (3 × 3 min) | 97–99 |
Hydroxylamine/imidazole | N/A | 30 | >95 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7